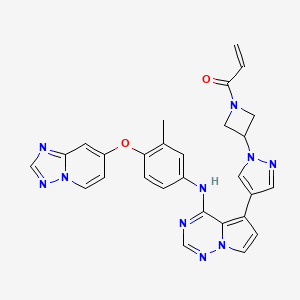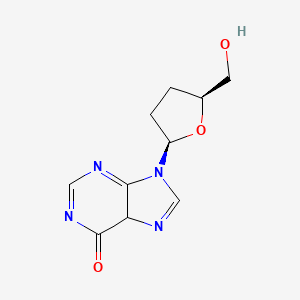
2',3'-Dideoxyinosine;ddI
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE is a chemical compound known for its significant role in various scientific fields It is a purine nucleoside analog, which means it mimics the structure of naturally occurring nucleosides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves the condensation of a purine base with a sugar moiety. One common method is the reaction of hypoxanthine with a protected ribose derivative under acidic conditions, followed by deprotection to yield the desired nucleoside.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis, where enzymes like nucleoside phosphorylases catalyze the formation of the nucleoside from a purine base and a sugar phosphate. This method is advantageous due to its high specificity and yield.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the nucleoside.
Reduction: Dihydro derivatives.
Substitution: Various substituted nucleosides depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, it is studied for its role in cellular processes. As a nucleoside analog, it can be incorporated into DNA or RNA, affecting replication and transcription.
Medicine
Medically, this compound is explored for its antiviral properties. It has shown potential in inhibiting the replication of viruses by interfering with viral DNA synthesis.
Industry
In the industrial sector, it is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.
作用机制
The mechanism of action of 9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or introduce mutations, thereby inhibiting the replication of viruses. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis.
相似化合物的比较
Similar Compounds
Adenosine: Another purine nucleoside with similar structure but different biological activity.
Guanosine: Similar in structure but has different applications and mechanisms of action.
Inosine: Shares structural similarities but is used differently in biological systems.
Uniqueness
What sets 9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE apart is its specific antiviral activity and its ability to be selectively incorporated into viral DNA, making it a valuable compound in antiviral research and therapy.
属性
分子式 |
C10H12N4O3 |
|---|---|
分子量 |
236.23 g/mol |
IUPAC 名称 |
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-8,15H,1-3H2/t6-,7+,8?/m0/s1 |
InChI 键 |
HKQSQLIIDRXGLH-KJFJCRTCSA-N |
手性 SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3C2=NC=NC3=O |
规范 SMILES |
C1CC(OC1CO)N2C=NC3C2=NC=NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


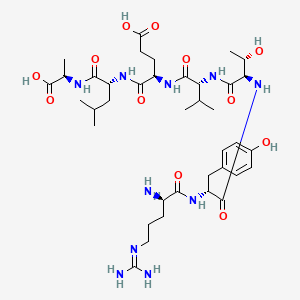

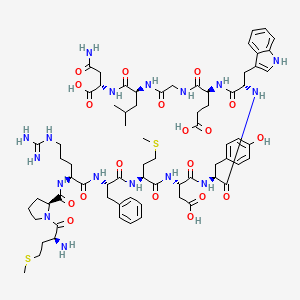
![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B12366724.png)
![4-[2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[[(3S)-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole;hydrochloride](/img/structure/B12366729.png)
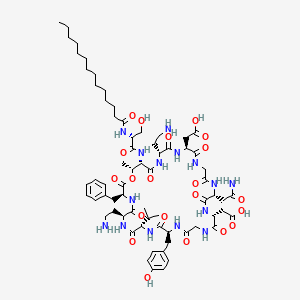
![tert-butyl N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate](/img/structure/B12366744.png)

![N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12366753.png)
![sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B12366759.png)
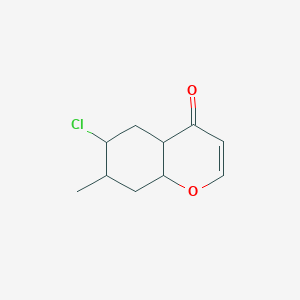
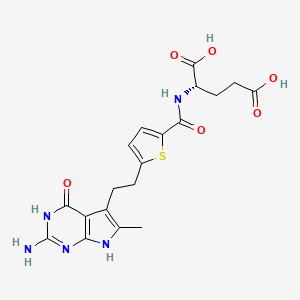
![(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol](/img/structure/B12366784.png)
